molecular formula C11H13N3O3S B2543385 5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine CAS No. 852851-83-3

5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine

Cat. No. B2543385
CAS RN: 852851-83-3
M. Wt: 267.3
InChI Key: ONZSHSBRNGDIGQ-UHFFFAOYSA-N
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Description

“5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, pyrrolidine-2,5-dione derivatives can be synthesized from pyrrolidine-2,4-dione (tetramic acid).


Molecular Structure Analysis

The pyrrolidine ring is characterized by sp3 hybridization, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space . The non-planarity of the ring, a phenomenon called “pseudorotation”, also increases the three-dimensional coverage .


Chemical Reactions Analysis

Pyrrolidine derivatives, including “5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine”, can undergo various chemical reactions. For instance, they can form various heterotricyclic compounds.

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The pyrrolidine ring is a versatile scaffold widely used by medicinal chemists to design biologically active compounds. Key features include:

Selective Androgen Receptor Modulators (SARMs)

Researchers have synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as SARMs. These compounds selectively target androgen receptors, potentially impacting muscle growth, bone health, and other physiological processes .

Antiproliferative Agents

Pyrrolidine derivatives, including those containing the pyrrolidine ring, have demonstrated antiproliferative activity against cancer cell lines such as HL-60, HeLaS3, and CCRF–CEM .

Safety and Hazards

The safety and hazards associated with “5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine” are not explicitly mentioned in the search results. It is always recommended to refer to the Safety Data Sheet (SDS) for specific safety and hazard information .

Future Directions

The future directions for “5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . This could include the design of new pyrrolidine compounds with different biological profiles .

Mechanism of Action

properties

IUPAC Name

5-pyrrolidin-1-ylsulfonyl-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3S/c12-11-13-9-7-8(3-4-10(9)17-11)18(15,16)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONZSHSBRNGDIGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)OC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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